4-Bromo-3-iodobenzyl bromide
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Overview
Description
4-Bromo-3-iodobenzyl bromide is an organic compound with the molecular formula C7H5Br2I. It is a derivative of benzene, where the benzene ring is substituted with bromine and iodine atoms at the 4th and 3rd positions, respectively, and a bromomethyl group at the 1st position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-iodobenzyl bromide can be synthesized through the bromination of 3-iodotoluene. The process involves the use of bromine and a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-iodobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
4-Bromo-3-iodobenzyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodobenzyl bromide involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atoms act as leaving groups, allowing the compound to undergo substitution reactions. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzyl bromide: Similar structure but lacks the additional bromine atom at the 3rd position.
3-Iodobenzyl bromide: Similar structure but lacks the bromine atom at the 4th position.
4-Bromobenzyl bromide: Similar structure but lacks the iodine atom at the 3rd position.
Uniqueness
4-Bromo-3-iodobenzyl bromide is unique due to the presence of both bromine and iodine atoms on the benzene ring, which provides it with distinct reactivity and versatility in chemical synthesis. This dual halogenation allows for selective reactions and the formation of complex molecules that are not easily accessible with other similar compounds .
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOYOQGDKQDGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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